molecular formula C7H11N3O2S2 B11804506 2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide

2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide

Cat. No.: B11804506
M. Wt: 233.3 g/mol
InChI Key: PQUXNZFBRSMKMF-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide is a heterocyclic compound that belongs to the class of thiazoles Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide typically involves the reaction of 2-amino-4-methylthiazole with cyclopropylamine and a sulfonating agent. One common method includes the following steps:

    Formation of 2-amino-4-methylthiazole: This can be achieved by reacting chloroacetone with thiourea under reflux conditions.

    Cyclopropylation: The 2-amino-4-methylthiazole is then reacted with cyclopropylamine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonic acids and other reduced derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.

    Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biological pathways, making it effective against certain diseases.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: Lacks the cyclopropyl and sulfonamide groups, making it less versatile in biological applications.

    2-Amino-5-methylthiazole: Similar structure but with different substitution patterns, leading to varied biological activities.

    N-Cyclopropyl-4-methylthiazole-5-sulfonamide: Similar but without the amino group, affecting its reactivity and applications.

Uniqueness

2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide is unique due to the presence of both the cyclopropyl and sulfonamide groups, which enhance its biological activity and make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C7H11N3O2S2

Molecular Weight

233.3 g/mol

IUPAC Name

2-amino-N-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C7H11N3O2S2/c1-4-6(13-7(8)9-4)14(11,12)10-5-2-3-5/h5,10H,2-3H2,1H3,(H2,8,9)

InChI Key

PQUXNZFBRSMKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)NC2CC2

Origin of Product

United States

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